3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole
Overview
Description
3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C4H5BrN2O and its molecular weight is 177 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Versatile Synthon for Protecting Monosubstituted Acetamidines
3-Methyl-4H-[1,2,4]-oxadiazol-5-one, a related compound, has been used as a protected acetamidine in various synthetic sequences. This compound is stable under different conditions and can release free acetamidine through mild reduction. This application is significant in organic synthesis for incorporating side chains and further synthesis (Moormann et al., 2004).
Synthesis and Properties of Di- and Trinitromethyl-Oxadiazoles
The synthesis and characterization of di- and trinitromethyl-1,2,4-oxadiazoles, including their potassium, barium, and ammonium salts, have been studied. These compounds show potential in energetic materials with good detonation performance (Hermann et al., 2018).
Antibacterial and Anti-enzymatic Activities
1,3,4-oxadiazole derivatives have been synthesized and tested for their antibacterial and anti-enzymatic activities. These compounds showed moderate to excellent inhibition against certain bacteria and were active against the urease enzyme (Rehman et al., 2019).
Potential Anticancer Agents
3-Aryl-5-aryl-1,2,4-oxadiazoles have been identified as apoptosis inducers and potential anticancer agents. Substitutions at specific positions of the oxadiazole molecule improved aqueous solubility, making them suitable for development as therapeutic agents (Kemnitzer et al., 2009).
Insecticidal Activity and SAR
Anthranilic diamide analogues containing 1,2,4-oxadiazole rings have been synthesized and evaluated for their insecticidal activity. Some compounds exhibited high mortality against certain pests, suggesting their potential as insecticides (Liu et al., 2017).
Antimicrobial Studies
1,3,4-oxadiazole derivatives with 6-bromonaphthalene moiety were synthesized and tested for antimicrobial activity. Some derivatives showed promising results, indicating their potential in antimicrobial applications (Mayekar et al., 2010).
Corrosion Inhibition
1,3,4-oxadiazole derivatives have been studied for their ability to inhibit corrosion of mild steel in acidic environments. This application is significant in the field of materials science and engineering (Ammal et al., 2018).
Synthesis of New Derivatives
Several new 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives were synthesized and evaluated for their potential in various applications, including antihypertensive activity (Santilli & Morris, 1979).
Properties
IUPAC Name |
3-(bromomethyl)-5-methyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-3-6-4(2-5)7-8-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNHJUIJOCYFBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959406-40-7 | |
Record name | 3-(bromomethyl)-5-methyl-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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